molecular formula C8H10FNO4 B15201010 (1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 234085-22-4

(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B15201010
CAS No.: 234085-22-4
M. Wt: 203.17 g/mol
InChI Key: DIWVNJFXRKZAGI-UEMWIJBDSA-N
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Description

(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

    Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents.

    Amination: Incorporation of the amino group through nucleophilic substitution or other suitable methods.

    Carboxylation: Addition of carboxyl groups to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carboxyl groups to alcohols or other derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,5S,6R)-2-amino-3-chlorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
  • (1R,2R,3R,5S,6R)-2-amino-3-bromobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Uniqueness

Compared to similar compounds, (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

234085-22-4

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3-,4-,5-,8-/m1/s1

InChI Key

DIWVNJFXRKZAGI-UEMWIJBDSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]2[C@]([C@@H]1F)(C(=O)O)N)C(=O)O

Canonical SMILES

C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O

Origin of Product

United States

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